

Bozitinib in Non-Small Cell Lung Cancer: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CBT-101**

Cat. No.: **B1574580**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for Bozitinib (CPL-302218), a selective c-MET inhibitor, in the context of Non-Small Cell Lung Cancer (NSCLC). The information presented herein is compiled from publicly available preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Executive Summary

Bozitinib is an orally available, potent, and highly selective small molecule inhibitor of the c-MET receptor tyrosine kinase. The c-MET signaling pathway, when aberrantly activated through gene amplification, mutation, or overexpression, is a key driver of tumor growth, proliferation, angiogenesis, and metastasis in a subset of NSCLC cases.^{[1][2]} Preclinical data demonstrate that Bozitinib effectively inhibits c-MET phosphorylation, leading to the suppression of downstream signaling pathways. In vitro studies have shown potent anti-proliferative activity in various NSCLC cell lines, while in vivo studies using patient-derived xenograft (PDX) models have demonstrated significant tumor growth inhibition, surpassing that of other selective c-MET inhibitors in some models.^[1]

Data Presentation

In Vitro Efficacy: Inhibition of Cell Proliferation

Bozitinib has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines, including several NSCLC lines with c-MET dysregulation. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell Line	Cancer Type	IC50 (nM)	Reference
LU1901	Non-Small Cell Lung Cancer	5.8	[1]
EBC-1	Non-Small Cell Lung Cancer	12.2	[1]
H1993	Non-Small Cell Lung Cancer	18.6	[1]
MKN45	Gastric Cancer	14.3	[1]
KP4	Pancreatic Cancer	176	[1]

Table 1: Inhibitory Activity (IC50) of Bozitinib in Various Cancer Cell Lines.[\[1\]](#)

In Vivo Efficacy: Tumor Growth Inhibition in NSCLC PDX Models

The anti-tumor activity of Bozitinib was evaluated in several NSCLC patient-derived xenograft (PDX) models. A notable comparative study was conducted in the LU1901 model, which is characterized by c-MET amplification.

Model	Compound	Dose (mg/kg)	Dosing Schedule	T/C Ratio (%) [*]	Reference
LU1901	Bozitinib	10	QD x 21	2	[1]
LU1901	Capmatinib	10	QD x 21	22	[1]

^{*}T/C Ratio (Treatment/Control) is a measure of anti-tumor efficacy, where a lower percentage indicates greater tumor growth inhibition.

Table 2: Comparative In Vivo Efficacy of Bozitinib in the LU1901 NSCLC PDX Model.[\[1\]](#)

In addition to the LU1901 model, Bozitinib was also shown to be effective in other NSCLC PDX models, including LUM858 and LU2503.[\[1\]](#)

Pharmacodynamic Activity

In vivo studies have demonstrated a clear correlation between Bozitinib dose, plasma concentration, and target inhibition. In a gastric cancer model, Bozitinib inhibited the phosphorylation of c-MET in a dose-dependent manner, with target inhibition rates exceeding 90% at doses greater than 7 mg/kg.[\[1\]](#) Pharmacokinetic analysis revealed a significant decrease in plasma concentration 16 hours post-administration, which correlated with at least 16 hours of c-MET phosphorylation inhibition.[\[1\]](#)

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Bozitinib in NSCLC cell lines.

Methodology: A colorimetric proliferation assay, such as the MTT or XTT assay, is utilized.

- Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Bozitinib (e.g., 0, 1, 10, 100, 1000, 10000 nM). A vehicle control (e.g., 0.1% DMSO) is included.
- Incubation: Plates are incubated for 72 hours under standard cell culture conditions.
- MTT Assay:
 - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Western Blot Analysis for c-MET Phosphorylation

Objective: To assess the inhibitory effect of Bozitinib on c-MET phosphorylation in NSCLC cells.

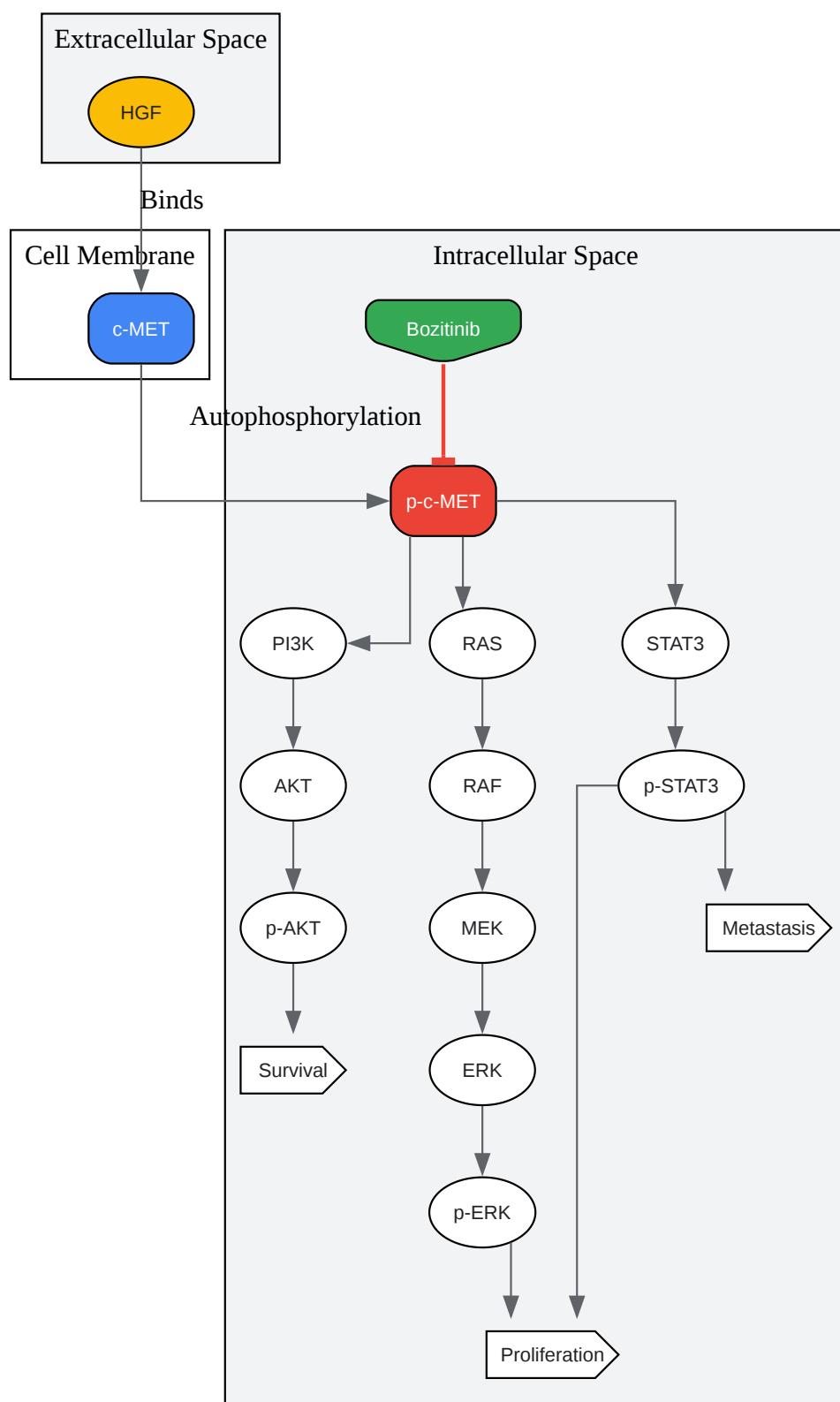
Methodology:

- Cell Culture and Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80% confluence. The cells are then treated with varying concentrations of Bozitinib or a vehicle control for 2-6 hours.
- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
- SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - The membrane is then incubated overnight at 4°C with primary antibodies against phospho-c-MET, total c-MET, and a loading control (e.g., β-actin or GAPDH).
 - After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the extent of c-MET phosphorylation inhibition.

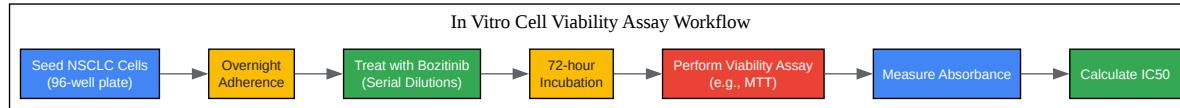
In Vivo Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the anti-tumor efficacy of Bozitinib in a clinically relevant in vivo model of NSCLC.


Methodology:

- **Animal Model:** Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used as hosts for the PDX models.
- **Tumor Implantation:** Fresh tumor tissue from an NSCLC patient is surgically implanted subcutaneously into the flank of the mice.
- **Tumor Growth and Passaging:** Tumors are allowed to grow, and their dimensions are measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$. Once the tumors reach a sufficient size, they can be harvested and passaged into subsequent cohorts of mice.
- **Treatment Study:**
 - When the tumors in the study cohort reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups (n=8-10 mice per group).
 - Bozitinib is formulated for oral administration (e.g., in 0.5% methylcellulose) and administered daily by gavage at specified doses (e.g., 1, 3, and 10 mg/kg).
 - The vehicle control group receives the formulation without the active drug.
 - A positive control group (e.g., treated with a standard-of-care agent like cisplatin) may also be included.
- **Efficacy Endpoints:** The primary endpoint is tumor growth inhibition, which is assessed by comparing the tumor volumes in the treated groups to the control group. The T/C ratio is

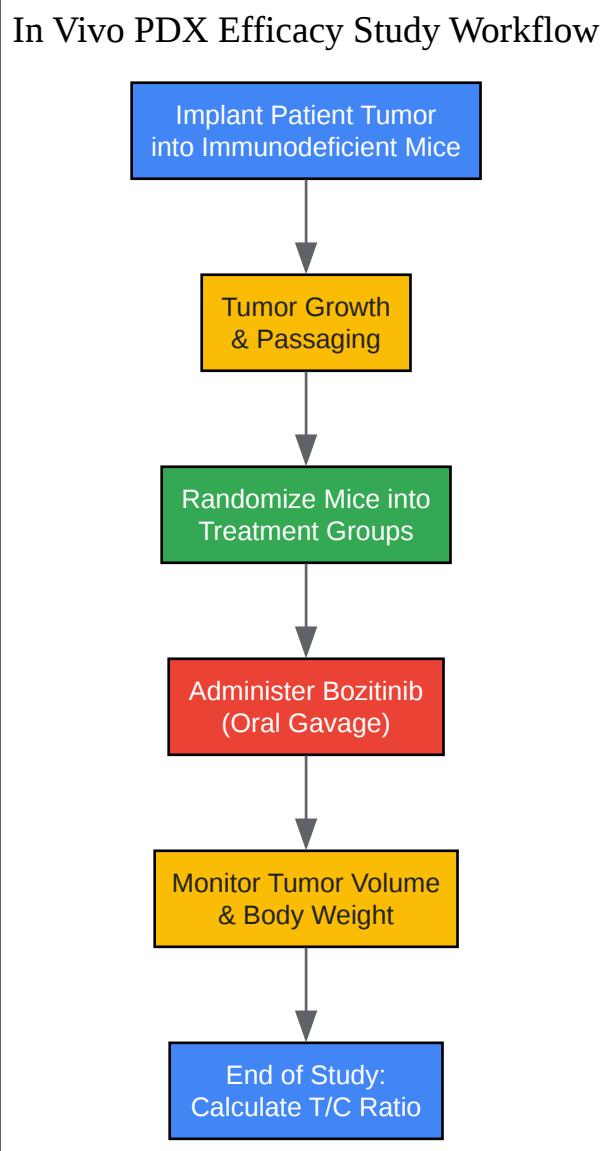
calculated at the end of the study. Mouse body weight is monitored as a measure of general toxicity.


Visualizations

Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Bozitinib inhibits c-MET autophosphorylation and downstream signaling.


Experimental Workflow: In Vitro Cell Viability

[Click to download full resolution via product page](#)

Caption: Workflow for determining the IC50 of Bozitinib in NSCLC cell lines.

Experimental Workflow: In Vivo PDX Study

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apolomicsinc.com [apolomicsinc.com]

- 2. apollomicsinc.com [apollomicsinc.com]
- To cite this document: BenchChem. [Bozitinib in Non-Small Cell Lung Cancer: A Preclinical Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1574580#bozitinib-preclinical-data-in-nsclc\]](https://www.benchchem.com/product/b1574580#bozitinib-preclinical-data-in-nsclc)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com